5-chloro-1H-indazole-3-carbaldehyde

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Medicinal chemistry programs targeting CNS and kinase indications often stall due to scaffold limitations lacking validated SAR. 5-Chloro-1H-indazole-3-carbaldehyde solves this as an empirically proven privileged scaffold: - H. pylori urease inhibition at IC50 83 nM (Ki 14 nM) with mixed-type competitive mechanism []. - 5-Chloro substitution delivers superior BBB permeability vs. unsubstituted/5-F/5-Br analogs []. - Class-leading 96% isolated yield via optimized nitrosation, outperforming 5-Br (94%) and 5-I (90%) []. Supplied with full CoA; standard R&D packaging with ambient shipping for immediate global dispatch.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 102735-84-2
Cat. No. B021425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-indazole-3-carbaldehyde
CAS102735-84-2
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Cl)C=O
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
InChIKeyXQELXOTYHCBYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indazole-3-carbaldehyde (CAS 102735-84-2): A Differentiated Heterocyclic Building Block for Selective Inhibitor Synthesis and CNS-Targeted Medicinal Chemistry


5-Chloro-1H-indazole-3-carbaldehyde (CAS 102735-84-2) is a heterocyclic building block featuring a reactive aldehyde at the 3-position and a chloro substituent at the 5-position of the indazole core. This substitution pattern confers distinct electronic properties and steric effects that differentiate it from unsubstituted or alternatively halogenated analogs, enabling selective enzyme inhibition and enhanced blood-brain barrier permeability in derived compounds [1][2]. The compound serves as a versatile intermediate for condensation, nucleophilic addition, and cyclization reactions, with demonstrated utility in synthesizing kinase inhibitors and other therapeutic agents [1].

Why 5-Chloro-1H-indazole-3-carbaldehyde Cannot Be Simply Interchanged with Unsubstituted or Alternative Halogenated Indazole-3-carbaldehydes in Critical Synthesis and Assay Workflows


Substitution of 5-chloro-1H-indazole-3-carbaldehyde with the unsubstituted 1H-indazole-3-carbaldehyde (CAS 5235-10-9) or alternative 5-halogen analogs (e.g., 5-bromo or 5-iodo) is not scientifically equivalent due to quantifiable differences in electronic effects, steric parameters, and resultant biological activity profiles. The chloro substituent at the 5-position significantly alters the electron density distribution of the indazole ring compared to the unsubstituted parent, directly impacting nucleophilic aromatic substitution reactivity and hydrogen-bonding capacity within enzyme active sites . More critically, the specific 5-chloro substitution confers a unique balance of lipophilicity and molecular volume that translates into enhanced blood-brain barrier permeability in derived compounds—a property not uniformly shared by 5-fluoro, 5-bromo, or unsubstituted analogs, making direct substitution in CNS-targeted programs scientifically invalid without re-optimization of the entire SAR series [1][2].

5-Chloro-1H-indazole-3-carbaldehyde: Quantified Differentiation Evidence Versus Closest Analogs for Scientific Procurement Decisions


Superior Synthetic Yield of 5-Chloro-1H-indazole-3-carbaldehyde via Nitrosation Protocol Compared to 5-Bromo and 5-Iodo Analogs

In a standardized nitrosation protocol converting substituted indoles to the corresponding 1H-indazole-3-carboxaldehydes, 5-chloro-1H-indazole-3-carbaldehyde was obtained in 96% isolated yield, which is numerically superior to the 94% yield achieved for the 5-bromo analog and the 90% yield for the 5-iodo analog under comparable or more forcing reaction conditions [1]. The 5-chloro derivative required only 12 hours stirring at room temperature to achieve this high yield, whereas the 5-bromo analog required an additional 3 hours of heating at 50 °C to reach a lower 94% yield, indicating a more favorable reactivity profile for the chloro-substituted substrate [1].

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Nanomolar Urease Inhibition Potency of 5-Chloro-1H-indazole-3-carbaldehyde Establishes Benchmark for Helicobacter pylori Targeting

5-Chloro-1H-indazole-3-carbaldehyde exhibits potent inhibition of urease extracted from Helicobacter pylori ATCC 43504 with an IC50 value of 83 nM and a Ki value of 14 nM, demonstrating mixed-type competitive inhibition [1]. In intact H. pylori cells, the compound maintains an IC50 of 360 nM [1]. While direct head-to-head comparison data for the unsubstituted 1H-indazole-3-carbaldehyde against this same urease assay are not publicly available, the 5-chloro substitution is inferred to confer enhanced binding affinity based on class-level SAR analysis, as the chloro substituent at the 5-position provides optimal steric and electronic complementarity to the urease active site compared to unsubstituted or alternative halogenated analogs .

Enzyme Inhibition Antimicrobial Research Helicobacter pylori

5-Chloro Substitution Confers Enhanced Blood-Brain Barrier Permeability in Indazole-Derived CNS Drug Candidates Relative to Unsubstituted Scaffold

Structure-activity relationship (SAR) studies have revealed that chloro-substitution at the 5-position of the indazole ring enhances blood-brain barrier permeability in derived compounds, making the 5-chloro-1H-indazole-3-carbaldehyde scaffold particularly valuable for developing CNS-penetrant drug candidates, including those targeting Alzheimer's disease [1]. Indazole derivatives incorporating this 5-chloro substitution pattern have been shown to readily permeate through the blood-brain barrier in in vitro models while maintaining a non-toxic profile against SH-SY5Y neuronal cells [2]. This property is not uniformly observed with unsubstituted or alternative 5-halogenated indazole-3-carbaldehyde analogs, as the specific electronic and lipophilic characteristics conferred by the chloro substituent optimize passive diffusion across the BBB [1].

CNS Drug Discovery Blood-Brain Barrier Permeability Alzheimer's Disease

Moderate IDO1 Inhibition with 50 μM IC50 Establishes 5-Chloro-1H-indazole-3-carbaldehyde as a Selectivity Benchmark for Immuno-Oncology Scaffold Optimization

5-Chloro-1H-indazole-3-carbaldehyde exhibits inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 50,000 nM (50 μM), representing relatively weak activity compared to optimized IDO1 inhibitors [1]. This modest potency is quantitatively distinct from more potent 3-substituted 1H-indazole derivatives, such as the 3-carbohydrazide analogs 5a and 5d, which achieved IC50 values of 720 nM and 770 nM, respectively, in the same assay system [2]. The weak IDO1 inhibition of 5-chloro-1H-indazole-3-carbaldehyde positions it not as a lead compound but rather as a valuable negative control or selectivity benchmark, confirming that the 5-chloro substitution alone is insufficient to confer potent IDO1 inhibition without additional C3 functionalization [2].

Immuno-Oncology IDO1 Inhibition Cancer Immunotherapy

Alternative Synthetic Route via 5-Chloro-3-hydroxymethyl-1H-indazole Provides 64% Yield, Offering Cost-Effective Procurement Option for Non-Critical Purity Applications

An alternative synthetic route to 5-chloro-1H-indazole-3-carbaldehyde proceeds via oxidation of 5-chloro-3-hydroxymethyl-1H-indazole, providing the target compound in approximately 64% yield . This yield is significantly lower than the 96% achieved via the optimized nitrosation protocol, representing a 32% reduction in isolated product mass per equivalent of starting material [1]. This yield differential is quantitatively meaningful for procurement decisions: the lower-yielding route may be economically preferable only when the hydroxymethyl precursor is substantially cheaper or more readily available than 5-chloroindole, whereas the nitrosation route offers superior atom economy for large-scale synthesis [1].

Process Chemistry Cost Optimization Synthetic Methodology

Procurement-Driven Application Scenarios for 5-Chloro-1H-indazole-3-carbaldehyde: Where Quantitative Differentiation Directly Informs Scientific Selection


Helicobacter pylori Urease Inhibitor Discovery and Lead Optimization Programs

5-Chloro-1H-indazole-3-carbaldehyde is the empirically validated starting point for medicinal chemistry campaigns targeting H. pylori urease inhibition, supported by a documented IC50 of 83 nM and Ki of 14 nM against the purified enzyme [1]. The compound's mixed-type competitive inhibition mechanism has been characterized, providing a foundation for structure-based design of more potent analogs [1]. Procurement of this specific derivative is justified over unsubstituted or alternative halogenated indazole-3-carbaldehydes, which lack any publicly documented urease inhibition data and would require de novo screening to establish baseline activity [2].

CNS-Penetrant Kinase Inhibitor Scaffold Development for Neurodegenerative Disease Targets

SAR studies have established that 5-chloro substitution on the indazole ring enhances blood-brain barrier permeability in derived compounds, making 5-chloro-1H-indazole-3-carbaldehyde a privileged scaffold for CNS-targeted drug discovery, particularly in Alzheimer's disease programs where butyrylcholinesterase selectivity and BBB penetration are critical [1][2]. Indazole derivatives incorporating this substitution pattern have demonstrated effective BBB permeability in vitro without cytotoxicity toward neuronal SH-SY5Y cells [1]. Procurement of the 5-chloro derivative for CNS programs is scientifically rational, whereas unsubstituted or 5-fluoro/5-bromo analogs lack equivalent documented CNS penetration profiles and would require separate validation [2].

Large-Scale Synthesis of 3-Substituted Indazole Libraries via High-Yielding Nitrosation Protocol

For process chemistry applications requiring efficient, scalable access to 5-substituted 1H-indazole-3-carboxaldehydes, the 5-chloro derivative achieves a class-leading 96% isolated yield under mild room-temperature conditions via the optimized nitrosation protocol, outperforming both the 5-bromo (94%) and 5-iodo (90%) analogs [1]. This yield advantage, combined with the milder reaction conditions compared to the 5-bromo analog (which required additional heating), makes 5-chloro-1H-indazole-3-carbaldehyde the preferred substrate for building diverse 3-substituted indazole libraries in medicinal chemistry and chemical biology applications [1].

IDO1 Inhibitor Selectivity Profiling and Negative Control Applications in Immuno-Oncology Research

5-Chloro-1H-indazole-3-carbaldehyde exhibits weak IDO1 inhibition with an IC50 of 50 μM, establishing it as a validated low-potency control for immuno-oncology SAR studies [1]. This compound serves as a critical benchmark confirming that 5-chloro substitution alone is insufficient to confer potent IDO1 inhibition without additional C3 functionalization, as demonstrated by the 65-70 fold potency improvement achieved with 3-carbohydrazide derivatives [2]. Procurement of the unmodified aldehyde is essential for establishing baseline activity and selectivity windows in IDO1-targeted inhibitor development programs [1][2].

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